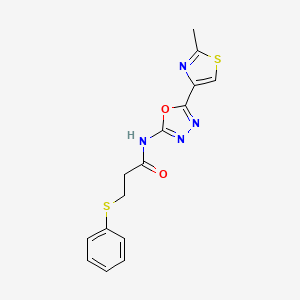

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Description

N-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methylthiazole moiety at the 5-position and a phenylthio-propanamide chain at the 2-position. This compound belongs to a class of sulfanyl-linked propanamide derivatives, which are often synthesized via multi-step protocols involving cyclization, nucleophilic substitution, and coupling reactions .

Properties

IUPAC Name |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-10-16-12(9-23-10)14-18-19-15(21-14)17-13(20)7-8-22-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSMHFXTJKBHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 306.4 g/mol. The structure includes a thiazole ring and an oxadiazole moiety, which are known for enhancing biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the oxadiazole ring is crucial for its bioactivity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported to range from 1 to 64 μg/mL:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 |

| Escherichia coli | 16 |

| Other Gram-positive strains | 1–64 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds can exhibit cytotoxic effects against various cancer cell lines. In vitro tests using the MTT assay demonstrated that this compound showed significant cytotoxicity against several tumor cell lines including A549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer):

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 15 |

| MCF-7 | 20 |

| SW480 | 25 |

These results indicate that the compound could have potential as an anticancer therapeutic agent .

The mechanisms underlying the biological activity of this compound are thought to involve:

- Inhibition of Cell Wall Synthesis : The oxadiazole moiety may interfere with bacterial cell wall synthesis.

- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, leading to cell death.

- Disruption of Metabolic Pathways : By targeting specific enzymes or pathways critical for bacterial survival or cancer cell proliferation.

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

- Study on Antimicrobial Efficacy : A study published in PubMed highlighted that derivatives containing the oxadiazole structure showed enhanced antibacterial activity compared to their non-modified counterparts .

- Cytotoxicity Assessment : Research conducted on different cancer cell lines demonstrated that the compound's cytotoxic effects were dose-dependent and varied significantly among different types of cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds featuring oxadiazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to inhibit the growth of various bacterial strains. The thiazole component enhances the interaction with bacterial enzymes, potentially leading to effective treatments for infections caused by resistant strains .

Anticancer Properties

Studies suggest that compounds similar to N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide demonstrate cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the generation of reactive oxygen species and disruption of mitochondrial function .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented, with evidence showing that they can reduce markers of inflammation in animal models. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of novel polymers. These polymers may exhibit enhanced thermal stability and mechanical properties due to the incorporation of heterocyclic structures, which can improve their application in coatings and composites .

Photovoltaic Materials

Research has explored the use of thiazole and oxadiazole-based compounds in organic photovoltaic devices. Their electronic properties make them suitable candidates for improving light absorption and charge transport within solar cells .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Synthesis of Oxadiazole : The oxadiazole ring is formed via cyclization methods using hydrazides or similar compounds.

- Coupling Reaction : The final product is obtained by coupling the thiazole and oxadiazole intermediates with phenylthiol derivatives under controlled conditions.

Pharmacokinetics Study

A pharmacokinetic study on a related compound demonstrated its absorption and metabolism in laboratory animals, revealing a half-life suitable for therapeutic applications . The study highlighted the importance of understanding the bioavailability and metabolic pathways for optimizing dosage regimens.

Antimicrobial Efficacy Trials

In vitro trials have shown that modifications to the structure of this compound can enhance its efficacy against specific bacterial strains like Staphylococcus aureus and Escherichia coli . These findings are pivotal for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural homology with several derivatives reported in the literature, differing primarily in substituents on the thiazole, oxadiazole, and aryl groups. Key comparisons include:

Physicochemical Properties

- Melting Points : The target compound’s structural analogs exhibit melting points ranging from 117°C to 178°C . Electron-withdrawing groups (e.g., nitro in 8h ) or bulky substituents (e.g., piperidine-sulfonyl in 8i ) typically elevate melting points due to enhanced intermolecular interactions.

- Molecular Weight : Derivatives with sulfonyl or extended alkyl chains (e.g., 8k, MW 544.69 g/mol ) have higher molecular weights compared to simpler aryl-substituted analogs (e.g., 8e, MW 358.43 g/mol ).

Spectroscopic Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.